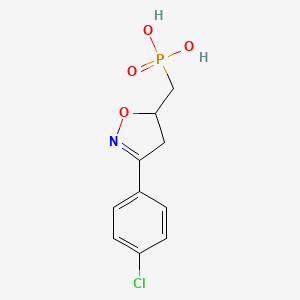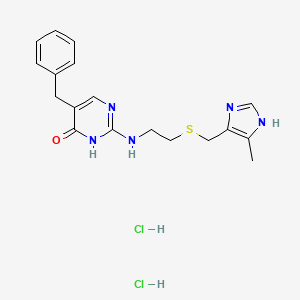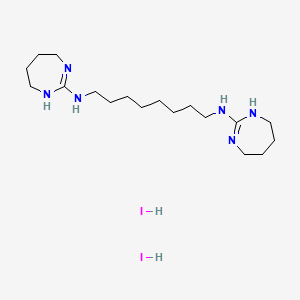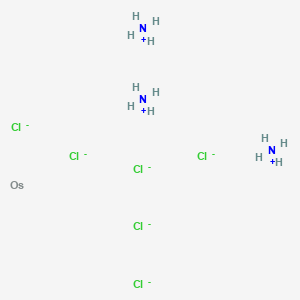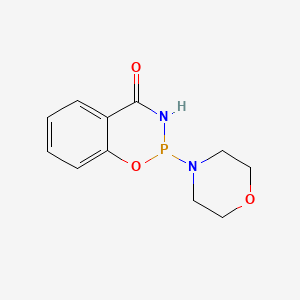
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a heterocyclic compound with the molecular formula C₁₁H₁₃N₂O₃P and a molecular weight of 252.21 g/mol This compound is known for its unique structure, which includes a morpholine ring fused with a benzoxazaphosphorinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in refluxing methylisobutylketone (MIBK) to yield the desired product . Another method involves the use of trimethyl chlorosilane (TMSCl) as a catalyst for the aza-acetalization of 2-arylaminomethyl phenols with aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one can be compared with other similar compounds, such as:
4H-3,1-Benzothiazin-4-ones: These compounds have a similar heterocyclic structure and exhibit biological activities such as enzyme inhibition and antiproliferative effects.
1,3-Benzoxazines: These compounds share a similar benzoxazine core and are known for their antimicrobial and fungicidal activities.
1,3,4-Thiadiazoles: These heterocyclic compounds are known for their potent antimicrobial properties and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific morpholine and benzoxazaphosphorinone structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
156454-75-0 |
|---|---|
Molekularformel |
C11H13N2O3P |
Molekulargewicht |
252.21 g/mol |
IUPAC-Name |
2-morpholin-4-yl-3H-1,3,2-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H13N2O3P/c14-11-9-3-1-2-4-10(9)16-17(12-11)13-5-7-15-8-6-13/h1-4H,5-8H2,(H,12,14) |
InChI-Schlüssel |
LJAIGFGAUBBLPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1P2NC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


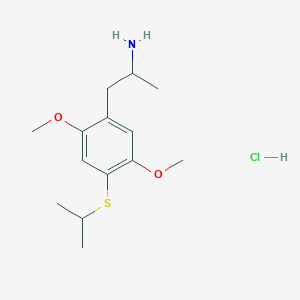

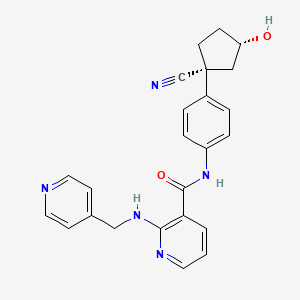

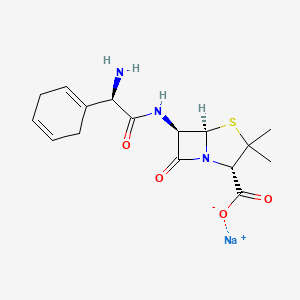


![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)


